6,9-Thiaprostacyclin
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Overview
Description
6,9-Thiaprostacyclin is a synthetic analogue of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. Prostacyclin is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. This compound was developed to enhance the stability and biological activity of prostacyclin, making it a valuable compound in various scientific and medical applications .
Preparation Methods
The synthesis of 6,9-Thiaprostacyclin involves several steps, including the intramolecular cyclization of acetylenic mercaptide under basic conditions . The synthetic route typically starts with the preparation of the acetylenic mercaptide, followed by cyclization to form the thiaprostacyclin structure. Industrial production methods may involve optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
6,9-Thiaprostacyclin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides and sulfones .
Scientific Research Applications
In chemistry, it is used as a model compound to study the reactivity and stability of prostacyclin analogues . In biology and medicine, 6,9-Thiaprostacyclin has shown promise as a vasodilator and anti-platelet agent, making it a potential therapeutic agent for thromboembolic disorders . Additionally, it has been used in studies to evaluate the biological activity of prostacyclin analogues and to design new anti-thrombotic agents .
Mechanism of Action
The mechanism of action of 6,9-Thiaprostacyclin involves its interaction with prostacyclin receptors on the surface of vascular endothelial cells. By binding to these receptors, this compound activates intracellular signaling pathways that lead to vasodilation and inhibition of platelet aggregation . The molecular targets and pathways involved include the cyclic adenosine monophosphate (cAMP) pathway, which plays a key role in mediating the biological effects of prostacyclin analogues .
Comparison with Similar Compounds
6,9-Thiaprostacyclin is unique among prostacyclin analogues due to its enhanced stability and biological activity. Similar compounds include other prostacyclin analogues such as iloprost, treprostinil, and selexipag. These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties . For example, iloprost and treprostinil are used clinically for the treatment of pulmonary arterial hypertension, while selexipag is a selective prostacyclin receptor agonist with a longer half-life .
Properties
CAS No. |
64868-63-9 |
---|---|
Molecular Formula |
C20H32O4S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]thiophen-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C20H32O4S/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24)/b11-10+,15-8-/t14-,16+,17+,18+,19-/m0/s1 |
InChI Key |
ZYMMOTNKRGVMJT-OZUDYXHBSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/S2)O)O |
SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)S2)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)S2)O)O |
Synonyms |
6,9-thia-PGX 6,9-thiaprostacyclin |
Origin of Product |
United States |
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